4-[(E)-Phenyldiazenyl]benzamide
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Overview
Description
4-[(E)-Phenyldiazenyl]benzamide is an organic compound that belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]benzamide typically involves the diazotization of aniline derivatives followed by coupling with benzamide. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzamide in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches to enhance efficiency and reduce environmental impact. Methods such as direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Phenyldiazenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Nitrobenzamide derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-[(E)-Phenyldiazenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(E)-Phenyldiazenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain proteases or kinases, affecting cellular processes like signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, used in various industrial applications.
N-Substituted Benzamides: Compounds like amisulpride and sulpiride, used as antipsychotic agents.
Azo Compounds: Other azo compounds with similar structures but different substituents on the benzene ring.
Uniqueness
4-[(E)-Phenyldiazenyl]benzamide is unique due to its specific diazenyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
29530-53-8 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)10-6-8-12(9-7-10)16-15-11-4-2-1-3-5-11/h1-9H,(H2,14,17) |
InChI Key |
PJBYHSRANXREAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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